molecular formula C11H12BrN3O2 B8026719 tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B8026719
M. Wt: 298.14 g/mol
InChI Key: WFQXTZNDXLYCJP-UHFFFAOYSA-N
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Description

“tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate” is a chemical compound with the molecular formula C11H12BrN3O2 . It is a type of nitrogen-containing heterocycle, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazolo[3,4-c]pyridine core, a bromine atom at the 5-position, and a tert-butyl ester group .


Chemical Reactions Analysis

The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives . The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C11H12BrN3O2 and it has a molecular weight of 298.14 .

Scientific Research Applications

  • Versatile Intermediate for Synthesis : Bobko et al. (2012) developed a novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting the use of pyrazole bromide as a versatile intermediate. This synthesis method is more efficient than previous approaches, showcasing the compound's utility in organic synthesis (Bobko, Kaura, Evans, & Su, 2012).

  • Hydrogen-Bonded Structures : Trilleras et al. (2008) studied hydrogen-bonded structures in derivatives of the pyrazolo[3,4-b]pyridine system, observing significant differences in these structures due to minor changes in remote substituents. This research is significant for understanding the molecular interactions and potential applications of such compounds (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).

  • Synthesis of Acetyl-CoA Carboxylase Inhibitors : Huard et al. (2012) reported the synthesis of acetyl-CoA carboxylase inhibitors using a pyrazolo[3,4-c]pyridin-based core. The synthetic strategy provided pyrazolo-fused spirolactams, indicating the compound's relevance in the development of new inhibitors (Huard et al., 2012).

  • Potential as Protein Kinase Inhibitors : Vilkauskaitė et al. (2013) described a synthetic route towards pyridyl substituted pyrazolo[4,3-c]pyridines, evaluating them for potential as protein kinase inhibitors. This research underscores the compound's potential in pharmacological applications (Vilkauskaitė, Schaaf, Šačkus, Kryštof, & Holzer, 2013).

  • Regioselectivity in Synthesis : Martins et al. (2012) presented a study on the regioselectivity of synthesizing a series of pyrazoles, demonstrating the importance of reaction media in determining the outcome. Their findings contribute to the understanding of synthesis pathways for similar compounds (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, & Zanatta, 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, compounds with similar structures, such as pyrazolo[3,4-b]pyridine derivatives, have been evaluated for activity and access to pharmaceutical products .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

Future Directions

The compound and its derivatives have potential for further exploration . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . Therefore, they could be important for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

tert-butyl 5-bromopyrazolo[3,4-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-6-13-9(12)4-7(8)5-14-15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQXTZNDXLYCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CN=C(C=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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